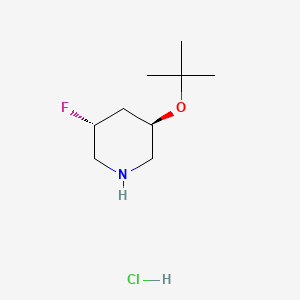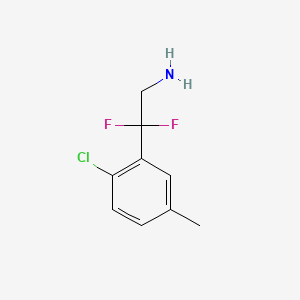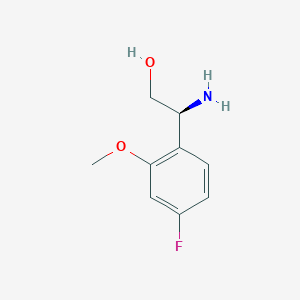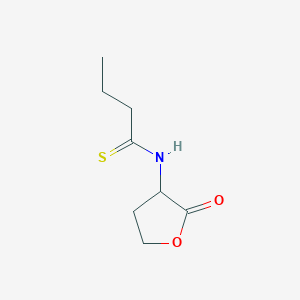![molecular formula C10H14N2O5 B13614396 ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a carboxylate group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate+Ethyl chloroformateTriethylamineEthyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives.
Applications De Recherche Scientifique
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxocyclobutanecarboxylate: Another ester compound with a different ring structure.
1-Ethyl-3-methylimidazolium tetrafluoroborate: An ionic liquid with different functional groups but similar applications in chemical synthesis.
Uniqueness
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its pyrazole ring structure
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
ethyl 3-ethoxycarbonyloxy-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-4-15-9(13)7-6-12(3)11-8(7)17-10(14)16-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
BCFMCZIJPQDONO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1OC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
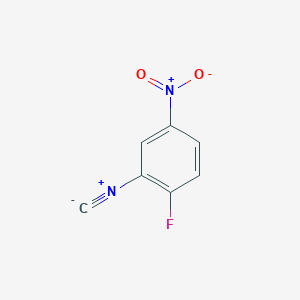

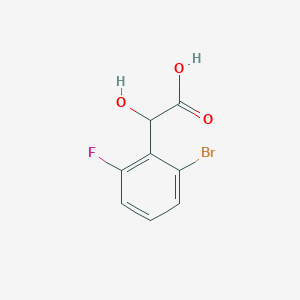

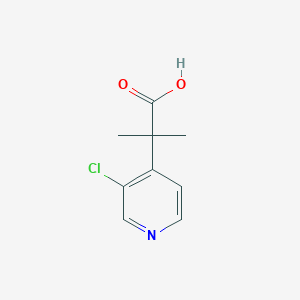
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
